Ilicicolin F

Descripción general

Descripción

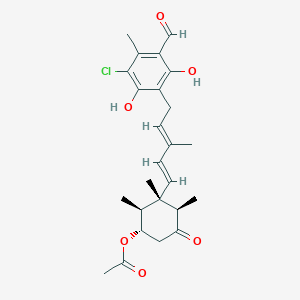

Ilicicolin F is a molecule that belongs to the ascochlorin family . It is an isoprenoid antibiotic produced by Verticillium hemipterigenum . Ascochlorin and its derivatives, including this compound, have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This compound has been found to have antiviral activity .

Synthesis Analysis

The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The decalin portion is most possibly constructed by a S-adenosyl-L-methionine (SAM)-dependent Diels-Alderase (IliD) .Molecular Structure Analysis

The empirical formula of this compound is C25H31ClO6 . Its molecular weight is 462.96 .Chemical Reactions Analysis

This compound is a fungal metabolite that has been found in Fusarium . It inhibits T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo .Aplicaciones Científicas De Investigación

Inhibition of Cytochrome bc1 Complex :

- Ilicicolin H, closely related to Ilicicolin F, has been identified as an antibiotic that inhibits mitochondrial respiration by targeting the cytochrome bc1 complex. This inhibition occurs at the Qn site of the bc1 complex in yeast and bovine cells, affecting ubiquinol-cytochrome c reductase activity. The action of Ilicicolin leads to a blockade of oxidation-reduction processes in the bc1 complex, highlighting its potential as a tool in studying mitochondrial biochemistry and as a target in antifungal therapy (Gutiérrez-Cirlos, Merbitz-Zahradnik, & Trumpower, 2004).

Biosynthesis and Production of Antifungal Agents :

- Research on the biosynthetic gene cluster of Ilicicolin H has led to the discovery of Ilicicolin J, a shunt product with similar antifungal activities. This highlights the potential of Ilicicolin compounds in the development of new antifungal agents. The identification and heterologous production of these compounds in Aspergillus nidulans pave the way for future combinatorial biosynthesis of Ilicicolin analogs (Lin et al., 2019).

Structure-Activity Relationship Studies :

- The structural modification of Ilicicolin H, which is structurally related to this compound, has been undertaken to understand the requirements for its antifungal activity. These studies suggest the β-keto group is critical for this activity, offering insights into the development of more effective antifungal compounds (Singh et al., 2012).

Antitumor Potential :

- Ilicicolin A, another related compound, has shown promising antitumor effects in castration-resistant prostate cancer by suppressing the EZH2 signaling pathway. This suggests potential applications of Ilicicolin compounds in cancer therapy, especially in cases where resistance to current treatments is an issue (Guo et al., 2021).

Enzyme-Catalyzed Reactions in Antifungal Biosynthesis :

- Studies on the biosynthesis of Ilicicolin H demonstrate the involvement of enzyme-catalyzed pericyclic reactions, specifically an inverse-electron demand Diels-Alder reaction. This insight into the biosynthetic pathway of Ilicicolin compounds adds to the understanding of fungal natural product synthesis and may inform the development of novel biosynthetic strategies (Zhang et al., 2019).

Mecanismo De Acción

Target of Action

Ilicicolin F belongs to the ascochlorin family of molecules . It has been found to have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This suggests that the primary target of this compound is the cytochrome bc1 complex in the mitochondria.

Mode of Action

The mode of action of this compound involves its interaction with the cytochrome bc1 complex. By blocking the oxidation-reduction of cytochrome b, it disrupts the normal functioning of the mitochondria . This disruption can lead to a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the cytochrome bc1 complex . This complex is a crucial component of the chain, and its inhibition can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species.

Pharmacokinetics

It is known to be soluble in dmso, methanol, chloroform, and ethyl acetate, but insoluble in water . This suggests that it may have good bioavailability when administered in a suitable solvent, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is a disruption of normal mitochondrial function. This can lead to a variety of cellular effects, including decreased ATP production, increased production of reactive oxygen species, and potential induction of apoptosis . Additionally, this compound has been found to have antiviral activity, inhibiting the growth of the tobacco mosaic virus, herpes simplex virus type-1 (HSV-1), and Newcastle disease virus .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ilicicolin F interacts with various enzymes and proteins. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo . It does not inhibit the E. coli ubiquinol oxidase cytochrome bd . This compound also shows a significant inhibitory effect on the activity of testosterone 5a-reductase .

Cellular Effects

This compound has a profound impact on cellular processes. It exhibits cytotoxicity to HeLa cells with an EC50 value of 0.003 μg/mL . It also has an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex .

Temporal Effects in Laboratory Settings

Over time, this compound shows stable effects on cellular function in laboratory settings. It is soluble in DMSO, methanol, chloroform, and ethyl acetate, but insoluble in water . It is stable for at least 3 years when stored sealed at –20 °C .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo , impacting the metabolic flux and metabolite levels.

Propiedades

IUPAC Name |

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLMZYXJATICN-IRMIYARYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22738-98-3 | |

| Record name | ILICICOLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)

![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)

![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)